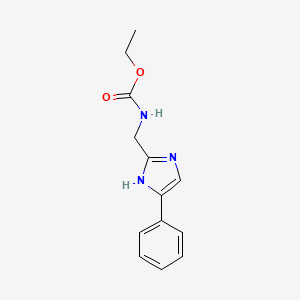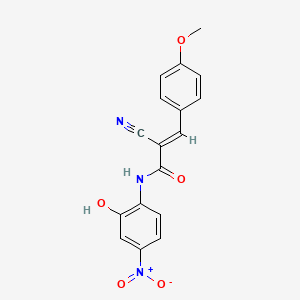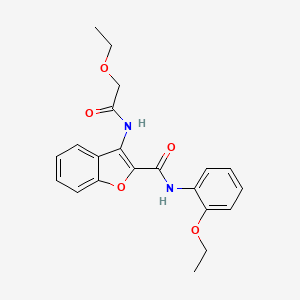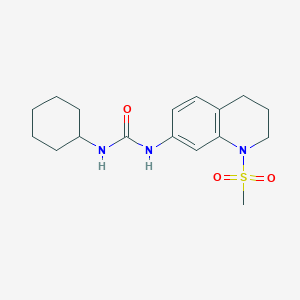![molecular formula C8H18ClN3O2 B2550140 N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride CAS No. 2551117-13-4](/img/structure/B2550140.png)
N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride is a useful research compound. Its molecular formula is C8H18ClN3O2 and its molecular weight is 223.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Arylsubstituted Halogen(thiocyanato)amides Synthesis :A study conducted by Baranovskyi et al. (2018) involved the synthesis of 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides via copper-catalytic anionarylation. This process also led to the creation of 5-(4-Acetylphenyl)substituted 2-aminothiazol-4(5H)-ones through the cyclization of thiocyanatoamides. These compounds exhibited antibacterial and antifungal activities, suggesting their potential in developing antimicrobial agents Baranovskyi, R. Symchak, O. Pokryshko, S. Klymnyuk, & B. Grishchuk, 2018.
Isoxazole Derivatives as Muscle Relaxants :Tatee et al. (1986) prepared N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives to evaluate their muscle relaxant and anticonvulsant activities. This research highlights the chemical versatility of related compounds in producing selective muscle relaxants and anticonvulsants, offering a basis for further pharmaceutical development Tatee, K. Narita, S. Kurashige, S. Ito, H. Miyazaki, H. Yamanaka, M. Mizugaki, T. Sakamoto, & H. Fukuda, 1986.
Environmental and Astrochemical Studies
Herbicide Degradation :Martin et al. (1978) investigated the washoff of herbicides applied to corn residue, focusing on compounds like cyanazine and alachlor. Although not directly related to N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide; hydrochloride, this study contributes to understanding the environmental behavior and degradation of structurally complex amides C. D. Martin, J. Baker, D. Erbach, & H. Johnson, 1978.
Astrochemical Significance :Belloche et al. (2017) explored the rotational spectroscopy of N-methylformamide, a molecule containing a peptide bond similar in structure to the compound , highlighting its significance in interstellar pre-biotic chemistry. This research suggests the broader implications of such compounds in understanding the molecular foundations of life in the universe A. Belloche, A. Meshcheryakov, R. Garrod, V. Ilyushin, E. Alekseev, R. Motiyenko, L. Margulès, H. Muller, & K. Menten, 2017.
Biomedical Applications
Supramolecular Assemblies for Biomedical Applications :Research by Cutrone et al. (2017) on the formation of supramolecular assemblies using amphiphilic derivatives of N-methyl glycine and N,N dimethyl β-alanine suggests potential applications in drug delivery and tissue regeneration. These findings underline the capacity of structurally related compounds to form nanostructures with biomedical utility Nicole M. Cutrone, Jessica R. Dorilio, Sara K. Hurley, Harrison T. Pajovich, Andrew M. Smith, & I. Banerjee, 2017.
Mechanism of Action
Target of action
It contains an amide group , which is a common functional group in bioactive molecules and can interact with various biological targets.
Biochemical pathways
Without specific information about the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Amides are involved in a wide range of biological processes, including protein synthesis and signal transduction .
Pharmacokinetics
The presence of the amide group can influence its absorption and distribution, as amides can form hydrogen bonds with biological molecules .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride”. For example, the ionization state of the amide group can change with pH, which can affect its interaction with targets .
Properties
IUPAC Name |
N-methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-9-6-8(13)11(3)5-4-7(12)10-2;/h9H,4-6H2,1-3H3,(H,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTLIPCZTREOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)CCC(=O)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2550063.png)

![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)



![2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2550072.png)
![2-Chloro-1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B2550073.png)


![ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550078.png)

